molecular formula C17H28O B14479092 Bornyl-2-methylcyclohexanone CAS No. 68036-94-2

Bornyl-2-methylcyclohexanone

Cat. No.: B14479092
CAS No.: 68036-94-2
M. Wt: 248.4 g/mol
InChI Key: BZMLQIXBJWHOFE-UHFFFAOYSA-N
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Description

Bornyl-2-methylcyclohexanone is an organic compound that belongs to the class of ketones It is characterized by a cyclohexanone ring substituted with a bornyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bornyl-2-methylcyclohexanone can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with bornyl chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in an anhydrous ether solvent under nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Bornyl-2-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields alcohols, while oxidation can produce carboxylic acids.

Scientific Research Applications

Bornyl-2-methylcyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Bornyl-2-methylcyclohexanone involves its interaction with specific molecular targets. For instance, in its insecticidal application, it disrupts the nervous system of insects, leading to their immobilization and death . The compound’s effects are mediated through pathways involving the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.

Comparison with Similar Compounds

Bornyl-2-methylcyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in its individual components.

Properties

CAS No.

68036-94-2

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

2-[(2,7,7-trimethyl-1-bicyclo[2.2.1]heptanyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C17H28O/c1-12-10-14-8-9-17(12,16(14,2)3)11-13-6-4-5-7-15(13)18/h12-14H,4-11H2,1-3H3

InChI Key

BZMLQIXBJWHOFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCC1(C2(C)C)CC3CCCCC3=O

Origin of Product

United States

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